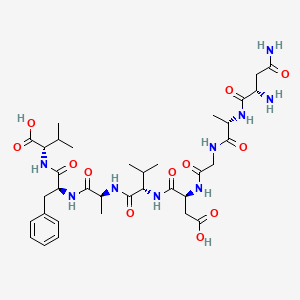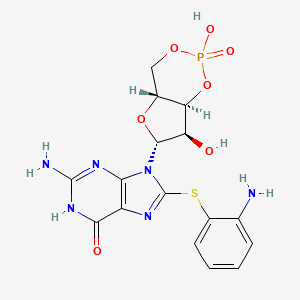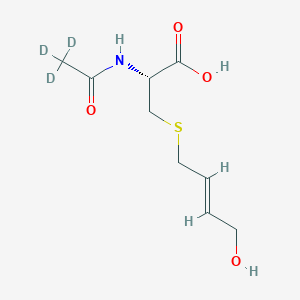
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 is a deuterated analog of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine. This compound is often used in biochemical research, particularly in the study of metabolic pathways and the identification of biomarkers. The deuterium labeling helps in tracing the metabolic fate of the compound in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 typically involves the following steps:
Starting Materials: The synthesis begins with L-cysteine and 4-hydroxy-2-buten-1-yl bromide.
Acetylation: L-cysteine is acetylated using acetic anhydride to form N-acetyl-L-cysteine.
Substitution Reaction: The acetylated cysteine undergoes a substitution reaction with 4-hydroxy-2-buten-1-yl bromide in the presence of a base such as sodium hydroxide.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms, which can be achieved through exchange reactions in deuterated solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.
Purification: The product is purified using techniques like crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 has several applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the metabolism of cysteine and related compounds.
Medicine: Used in the identification of biomarkers for diseases.
Industry: Employed in the synthesis of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 involves its incorporation into metabolic pathways. The deuterium atoms act as tracers, allowing researchers to track the compound’s metabolic fate. The compound interacts with various enzymes and proteins, providing insights into its biochemical role.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine: The non-deuterated analog.
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine Methyl Ester: A methyl ester derivative.
Uniqueness
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The deuterium atoms make it easier to differentiate the compound from its non-deuterated counterparts in mass spectrometry and other analytical techniques.
Propriétés
Formule moléculaire |
C9H15NO4S |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
(2R)-3-[(E)-4-hydroxybut-2-enyl]sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C9H15NO4S/c1-7(12)10-8(9(13)14)6-15-5-3-2-4-11/h2-3,8,11H,4-6H2,1H3,(H,10,12)(H,13,14)/b3-2+/t8-/m0/s1/i1D3 |
Clé InChI |
CGYFKBWVTSXRDZ-JWVBMALBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC/C=C/CO)C(=O)O |
SMILES canonique |
CC(=O)NC(CSCC=CCO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



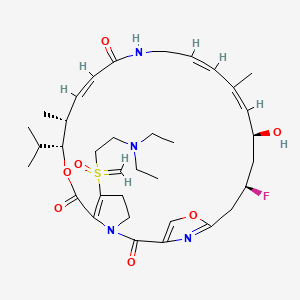
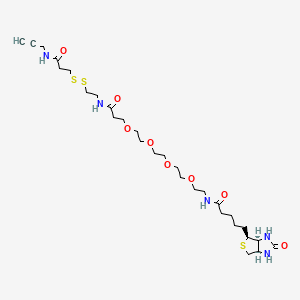
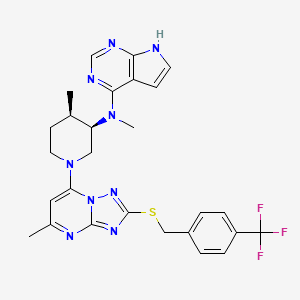


![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12396469.png)
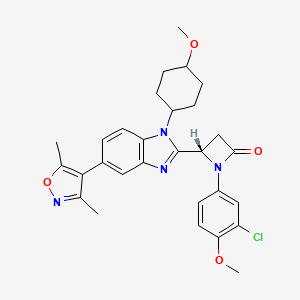
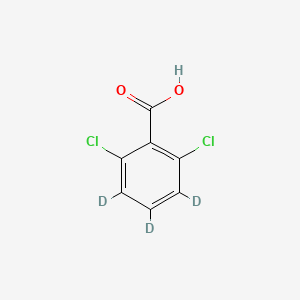
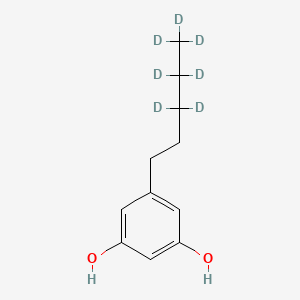
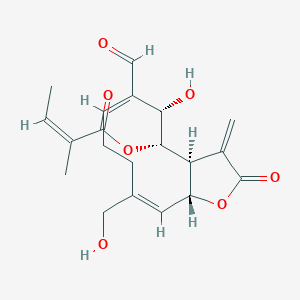
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12396492.png)
